5-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-methoxybenzamide
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Overview
Description
5-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-methoxybenzamide is a synthetic organic compound that belongs to the benzofuran class of chemicals. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds like “5-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-methoxybenzamide” often target specific proteins or enzymes in the body. For example, benzofuran derivatives have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the benzofuran compound .
Cellular Effects
Benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-methoxybenzamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization of substituted phenols via O-arylation reactions and subsequent cyclization of diaryl ethers.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.
Amide Formation: The final step involves the formation of the amide bond by reacting the benzofuran derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-methoxybenzamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in treating diseases such as cancer and infections.
Industry: Used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid .
- 5-chloro-2,3-dihydro-1-benzofuran-2-yl)methylamine .
Uniqueness
5-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-methoxybenzamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-chloro-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-15-7-6-12(18)8-14(15)17(20)19-9-11-10-22-16-5-3-2-4-13(11)16/h2-8,11H,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUKOHUCWDYHPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2COC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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